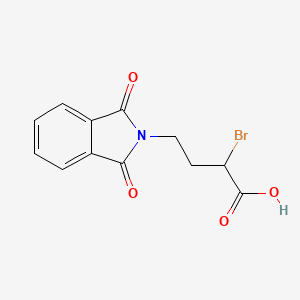

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids using N-bromosuccinimide under radical-chain reaction conditions. This method has been utilized to create novel electrophilic building blocks for the synthesis of EPCs, highlighting the versatility and reactivity of the bromo-isoindolinyl moiety in synthetic applications (Zimmermann & Seebach, 1987).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives has been elucidated through X-ray crystallography, revealing significant details about their stereochemistry and hydrogen bonding patterns. These studies provide insights into the conformational preferences and the impact of the bromo and isoindolinyl groups on the overall molecular geometry (Gallagher, Brady, & Murphy, 2000).

Chemical Reactions and Properties

The compound serves as a precursor in various chemical reactions, including substitutions and chain elongations, demonstrating its utility in synthesizing chiral derivatives with potential applications in medicinal chemistry and material science. The chemical reactivity is influenced by the bromo and isoindolinyl groups, which facilitate the introduction of functional groups and structural modifications (Noda & Seebach, 1987).

Physical Properties Analysis

The physical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives, including melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and interactions. The distinct hydrogen bonding and molecular packing observed in these compounds influence their physical characteristics and stability (Gallagher et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiomerically Pure Compounds

One application of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). These compounds can be obtained from the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Antimicrobial Activity

Another application is in antimicrobial research. The condensation of related compounds with phthalic anhydride produces derivatives that have demonstrated promising antimicrobial activities (Bedair et al., 2006).

Synthesis of Anticonvulsant Agents

Compounds derived from 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been synthesized and evaluated as potential anticonvulsant agents. These derivatives exhibit various levels of anticonvulsant activity in different seizure models (Yadav et al., 2011).

Anti-Diabetic Applications

In the field of diabetes research, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown significant potential as anti-diabetic agents, particularly in inhibiting the α-glucosidase enzyme, a key target in diabetes treatment (Nazir et al., 2018).

Photodegradable Carbonate Units for Deep UV Lithography

The compound has applications in materials science, particularly in the development of novel photo-patternable cross-linked epoxy systems containing photodegradable carbonate units, suitable for deep UV lithography (Huh et al., 2009).

Structural Chemistry and Antimicrobial Activity

In structural chemistry, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been studied for their hydrogen bonding characteristics and antimicrobial activities. Certain compounds in this series have shown sensitivity against Gram-positive and Gram-negative bacterial strains (Al-farhan et al., 2011).

Eigenschaften

IUPAC Name |

2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKPTNUIUCQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344180 | |

| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |

CAS RN |

35197-64-9 | |

| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)